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molecular formula C13H8BrClN2O2S B1391842 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)- CAS No. 876343-81-6

1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-

Cat. No. B1391842
M. Wt: 371.64 g/mol
InChI Key: XNWFHHBKLYJQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08841304B2

Procedure details

5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (0.50 g, 2.160 mmol) was placed in DMF (5 mL) at 0° C. NaH (0.10 g, 2.59 mmol) was then added, and the reaction was stirred for 20 minutes. Benzenesulfonyl chloride (0.304 mL, 2.38 mmol) was then added, and the reaction was stirred for 30 minutes at 0° C. Water (50 mL) was then added. The precipitate was filtered, washed with water, washed with ether, and dried to give 5-bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (0.8 g, 99.6% yield).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.304 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:11])=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.[H-].[Na+].[C:14]1([S:20](Cl)(=[O:22])=[O:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.O>CN(C=O)C>[Br:1][C:2]1[C:3]([Cl:11])=[C:4]2[CH:10]=[CH:9][N:8]([S:20]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)(=[O:22])=[O:21])[C:5]2=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C(=C2C(=NC1)NC=C2)Cl
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.304 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 30 minutes at 0° C
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C(=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC=CC=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 99.6%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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